molecular formula C18H22N2O5S B4053031 ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate

ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate

Cat. No.: B4053031
M. Wt: 378.4 g/mol
InChI Key: MOYJKIVSMWDKMQ-UHFFFAOYSA-N
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Description

Ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate is a useful research compound. Its molecular formula is C18H22N2O5S and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.12494298 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Youssef and Amin (2012) utilized the Biginelli reaction to produce derivatives of ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which were further processed to yield compounds with potential antioxidant and antimicrobial activities. The microwave-assisted method demonstrated advantages in terms of time reduction and yield improvement. This study highlights the compound's relevance in synthesizing biologically active molecules (M. Youssef & M. A. Amin, 2012).

Synthesis and Spectroscopic Analysis

Begum and Vasundhara (2009) focused on the synthesis of two reduced pyrimidine derivatives, including ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate, detailing their crystal structure analysis. This research contributes to understanding the structural aspects of such compounds, which is essential for their application in various chemical reactions and potential pharmaceutical applications (N. Begum & D. E. Vasundhara, 2009).

Ionic Liquid-Promoted Synthesis and Biological Evaluation

Tiwari et al. (2018) reported the synthesis of novel derivatives using an environmentally friendly ionic liquid-promoted method. These derivatives exhibited significant antimicrobial activity, and their ADMET parameters suggested good oral drug-like properties. This study showcases the compound's utility in developing new antimicrobial agents with potential applications in pharmaceuticals (S. V. Tiwari et al., 2018).

Properties

IUPAC Name

ethyl 2-[4-(5-acetyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-methoxyphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-5-24-15(22)9-25-13-7-6-12(8-14(13)23-4)17-16(11(3)21)10(2)19-18(26)20-17/h6-8,17H,5,9H2,1-4H3,(H2,19,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYJKIVSMWDKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate
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ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate
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ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate
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ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate
Reactant of Route 5
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ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate
Reactant of Route 6
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ethyl [4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenoxy]acetate

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